1-(4-((tert-Butyldiphenylsilyl)oxy)butyl)-4-iodo-1H-imidazole
Description
1-(4-((tert-Butyldiphenylsilyl)oxy)butyl)-4-iodo-1H-imidazole is a synthetic imidazole derivative characterized by a 4-iodo-substituted imidazole core. The molecule features a butyl chain at the N1 position, terminating in a tert-butyldiphenylsilyl (TBDPS) ether group. This structure confers unique steric and electronic properties:
- Iodo Substituent: The iodine atom at position 4 enhances electrophilicity, enabling cross-coupling reactions (e.g., Suzuki or Sonogashira) for further functionalization .
- TBDPS Group: The bulky silyl ether improves lipophilicity and serves as a protective group for alcohols in multi-step syntheses, offering stability under basic conditions but susceptibility to acidic or fluoride-mediated cleavage .
- Butyl Linker: The four-carbon chain balances flexibility and rigidity, influencing molecular conformation and intermolecular interactions.
Properties
IUPAC Name |
tert-butyl-[4-(4-iodoimidazol-1-yl)butoxy]-diphenylsilane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29IN2OSi/c1-23(2,3)28(20-12-6-4-7-13-20,21-14-8-5-9-15-21)27-17-11-10-16-26-18-22(24)25-19-26/h4-9,12-15,18-19H,10-11,16-17H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZPUCJDRKNMCTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCCCCN3C=C(N=C3)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29IN2OSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Silylation of 1,4-Butanediol
In a representative procedure, 1,4-butanediol is treated with tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of imidazole as a base and dimethylformamide (DMF) as the solvent. The reaction proceeds at 40°C for 18 hours, achieving selective mono-silylation at the primary hydroxyl group. Purification via flash column chromatography (n-hexane/ethyl acetate = 50:1) yields the TBDPS-protected alcohol in 96% yield.
Key Reaction Conditions
| Reagent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| TBDPSCl, imidazole | DMF | 40°C | 18 h | 96% |
The stereochemical integrity of the product is confirmed by optical rotation ([α]D²⁵ = +2.00 in CHCl₃). Nuclear magnetic resonance (NMR) analysis reveals characteristic signals for the TBDPS group (δ 1.05 ppm for tert-butyl, 7.40–7.70 ppm for aryl protons).
Preparation of 4-Iodo-1H-imidazole
The iodination of imidazole at the 4-position is critical for introducing the halogen substituent. A high-yielding method involves direct electrophilic iodination using iodine and sodium iodide under basic conditions.
Direct Iodination Protocol
Imidazole is treated with iodine (I₂) and sodium iodide (NaI) in aqueous sodium hydroxide at 0–20°C for 6 hours. The reaction mixture is neutralized with hydrochloric acid, precipitating crude 4-iodoimidazole. Recrystallization from a mixed solvent (isopropanol/n-hexane) affords the pure product in 70.2% yield.
Optimization Insights
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Temperature Control : Maintaining temperatures below 20°C minimizes poly-iodination byproducts.
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Workup : Saturation with sodium chloride enhances extraction efficiency of residual product.
Alkylation of 4-Iodo-1H-imidazole with TBDPS-Protected Butyl Chain
The final step involves coupling the TBDPS-protected butanol derivative with 4-iodoimidazole via an alkylation reaction.
Mesylation and Nucleophilic Substitution
The hydroxyl group of 4-((tert-butyldiphenylsilyl)oxy)butanol is converted to a mesylate (MsCl, Et₃N, DCM, 0°C). The mesylate intermediate is then reacted with 4-iodo-1H-imidazole in the presence of potassium carbonate in anhydrous DMF at 60°C for 12 hours. The reaction proceeds via an SN2 mechanism, yielding the target compound after purification by chromatography.
Reaction Parameters
| Step | Reagents/Conditions | Solvent | Temperature | Yield |
|---|---|---|---|---|
| Mesylation | MsCl, Et₃N | DCM | 0°C | 95% |
| Alkylation | K₂CO₃, DMF | DMF | 60°C | 82% |
Challenges in Regioselectivity
The alkylation of imidazole necessitates careful control to avoid over-alkylation at the N1 and N3 positions. Employing a bulky base (e.g., DBU) and stoichiometric control ensures mono-alkylation at the N1 position.
Analytical Characterization
Spectroscopic Data
Chemical Reactions Analysis
Nucleophilic Substitution at the Iodo Position
The iodine atom at the 4-position of the imidazole ring participates in Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Stille) to form aryl or alkyl derivatives . For example:
Conditions : Pd catalyst, base (Na₂CO₃), solvent (toluene/ethanol), 80–100°C .
Deprotection of the TBDPS Group
The TBDPS ether is cleaved using tetrabutylammonium fluoride (TBAF) in THF or acetic acid/water mixtures :
Applications : Enables further functionalization of the hydroxyl group (e.g., sulfonation, phosphorylation) .
Oxidation and Reductive Transformations
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Oxidation : The hydroxybutyl chain can be oxidized to a ketone or carboxylic acid using TEMPO/Cu(I) systems .
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Reduction : The iodine substituent is replaced with hydrogen via catalytic hydrogenation (H₂/Pd/C) .
Table 1: Representative Reactions and Yields
Table 2: Stability Under Common Conditions
Research Findings
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Steric Effects : The TBDPS group’s bulkiness slows nucleophilic substitution at the imidazole ring but stabilizes intermediates in cross-coupling reactions .
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Regioselectivity : Iodine at the 4-position directs electrophilic substitution to the 2- or 5-positions of the imidazole .
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Catalytic Systems : Copper(I)/diimine ligands enhance oxidative transformations of the hydroxybutyl chain .
Scientific Research Applications
Medicinal Chemistry
1-(4-((tert-Butyldiphenylsilyl)oxy)butyl)-4-iodo-1H-imidazole has been explored for its potential therapeutic applications, particularly in targeting specific biological pathways.
- Anticancer Activity : Research indicates that imidazole derivatives can exhibit anticancer properties. The iodine substituent may enhance the compound's ability to interact with biological targets, potentially leading to the development of novel anticancer agents .
- Antimicrobial Properties : Compounds containing imidazole rings have shown antimicrobial activity. Studies suggest that derivatives like this compound could be effective against various pathogens, making them candidates for new antimicrobial therapies .
Organic Synthesis
The compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of more complex molecules.
- Silylation Reactions : The tert-butyldiphenylsilyl group enhances the compound's stability and reactivity, making it useful in silylation reactions. This property is advantageous in synthesizing other organosilicon compounds .
- Cross-Coupling Reactions : The presence of iodine allows for participation in cross-coupling reactions, such as Suzuki or Sonogashira reactions, facilitating the formation of carbon-carbon bonds essential for building complex organic structures .
Material Science
The compound's unique properties also make it suitable for applications in material science.
- Silicon-Based Materials : As a silyl ether derivative, it can be used to create silicon-based polymers and materials with desirable mechanical and thermal properties. These materials are valuable in electronics and coatings .
Case Studies
Several studies have documented the applications and effectiveness of this compound:
- Anticancer Research :
- Synthesis of Novel Antimicrobials :
- Development of Silicon-Based Coatings :
Mechanism of Action
The mechanism of action of 1-(4-((tert-Butyldiphenylsilyl)oxy)butyl)-4-iodo-1H-imidazole depends on its specific applicationThe TBDPS group serves as a protecting group, ensuring the stability of the molecule during synthetic transformations .
Comparison with Similar Compounds
Substituent Effects on Reactivity
- Iodo vs. Chloro : The iodine in the target compound facilitates metal-catalyzed cross-coupling reactions, whereas chlorine in ’s compound promotes halogen bonding and electron-withdrawing effects, favoring antimicrobial activity .
- Silyl Ether vs. Trityl : The TBDPS group offers milder deprotection conditions (e.g., tetrabutylammonium fluoride) compared to the trityl group, which requires strong acids (e.g., trifluoroacetic acid) .
Lipophilicity and Solubility
Stability and Handling
- TBDPS ethers are moisture-sensitive but stable under basic conditions, whereas trityl groups degrade under acidic or oxidative environments .
- Iodoimidazoles (e.g., target compound) may require protection from light to prevent dehalogenation, a concern less pronounced in fluorine-containing analogs () .
Biological Activity
Overview
1-(4-((tert-Butyldiphenylsilyl)oxy)butyl)-4-iodo-1H-imidazole is a synthetic organic compound characterized by its unique structure, which includes a tert-butyldiphenylsilyl (TBDPS) group and an imidazole moiety. This compound is primarily utilized in chemical synthesis and has shown potential biological activities, particularly in drug discovery and development.
Synthesis
The synthesis of this compound involves several key steps:
- Protection of Hydroxyl Group : The hydroxyl group of a butanol derivative is protected using TBDPS chloride in the presence of a base such as pyridine.
- Iodination : The protected alcohol undergoes iodination using iodine and an oxidizing agent.
- Formation of Imidazole : The iodinated intermediate is reacted with imidazole under suitable conditions to yield the final product.
The biological activity of this compound is largely attributed to the imidazole ring, which is a critical component in many biologically active compounds. The TBDPS group protects reactive sites during synthesis, enhancing the stability of the compound under various conditions.
Antiviral Activity
Research indicates that imidazole derivatives possess significant antiviral properties. For instance, studies have shown that certain imidazole derivatives inhibit viral replication effectively:
- Inhibition of HIV Protease : Compounds similar to this compound have demonstrated inhibitory effects on HIV protease, suggesting potential applications in HIV treatment .
Antimicrobial Activity
Imidazole derivatives have also been evaluated for their antimicrobial properties. In one study, various substituted imidazoles were tested against bacteria such as Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
Comparative Analysis with Similar Compounds
The biological activity of this compound can be compared to other silyl-protected imidazoles. Below is a comparison table highlighting structural differences and biological activities:
| Compound Name | Structure | Biological Activity | Notes |
|---|---|---|---|
| 1-(4-((tert-butyldimethylsilyl)oxy)butyl)-4-iodo-1H-imidazole | TBDMS Protected | Moderate Antiviral | Less stable than TBDPS derivatives |
| 1-(4-((triisopropylsilyl)oxy)butyl)-4-iodo-1H-imidazole | TIPS Protected | Low Antimicrobial | Lower efficacy compared to TBDPS |
| 1-(4-chloro-1H-imidazole) | No Silyl Protection | High Antiviral | Lacks stability under acidic conditions |
Study on Antiviral Efficacy
A recent study evaluated the antiviral efficacy of various imidazole derivatives, including those similar to this compound. The findings indicated that these compounds could effectively inhibit viral strains at micromolar concentrations, supporting their potential use in antiviral drug development .
Study on Antimicrobial Properties
Another study focused on the antimicrobial activity of substituted imidazoles against common bacterial strains. The results showed that certain derivatives exhibited significant inhibition zones, indicating their potential as antimicrobial agents .
Q & A
Q. What are the key synthetic steps and characterization methods for 1-(4-((tert-Butyldiphenylsilyl)oxy)butyl)-4-iodo-1H-imidazole?
The synthesis typically involves:
- Protection of hydroxyl groups : The tert-butyldiphenylsilyl (TBDPS) group is introduced via silylation to protect reactive hydroxyl intermediates, enabling selective iodination at the 4-position of the imidazole ring .
- Iodination : Electrophilic substitution or metal-catalyzed reactions (e.g., using N-iodosuccinimide) to install the iodine atom.
- Deprotection : Acidic conditions (e.g., 4 M HCl in 1,4-dioxane) remove the TBDPS group, followed by purification via preparative HPLC .
Q. Characterization :
Q. Which analytical techniques are essential for structural confirmation of this compound?
- Single-crystal X-ray diffraction : Resolves molecular geometry and confirms stereochemistry, particularly for crystalline intermediates .
- 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and distinguishes overlapping signals in complex spectra .
- Mass spectrometry (ESI-MS) : Validates molecular weight and detects fragmentation patterns .
Advanced Research Questions
Q. How does the tert-butyldiphenylsilyl group affect synthetic outcomes, and what challenges arise during its removal?
Q. How can researchers address discrepancies between NMR and IR data for TBDPS-protected intermediates?
- Contradiction analysis :
- NMR integration errors : Ensure full relaxation delay (D1 > 5×T₁) and quantitative pulse calibration.
- IR band misinterpretation : Compare experimental C-I stretches with literature values (e.g., 480–520 cm⁻¹) .
- Cross-validation : Use high-resolution mass spectrometry (HRMS) to confirm molecular formulas and X-ray crystallography for unambiguous structural assignment .
Q. What strategies mitigate byproduct formation during the iodination step?
- Reaction optimization :
- Byproduct identification :
Q. How does thermal stability impact experimental design for this compound?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
